(9Z)-Antheraxanthin chemical structure and properties
(9Z)-Antheraxanthin chemical structure and properties
An In-Depth Technical Guide to (9Z)-Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, biological roles, and experimental protocols related to (9Z)-Antheraxanthin, a key xanthophyll in photosynthetic organisms with potential applications in various scientific fields.
Core Chemical Identity and Structure
(9Z)-Antheraxanthin is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. It is structurally an epoxycarotenol, derived from β,β-carotene-3,3'-diol where one of the endocyclic double bonds has been oxidized to form an epoxide.[1][2] The "(9Z)" designation specifies the cis configuration of the double bond at the 9th position of the polyene chain. This molecule is a key intermediate in the violaxanthin (B192666) cycle, a critical photoprotective mechanism in plants and algae.[3]
IUPAC Name: (1R,3S,6S)-6-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol. Note that IUPAC names may vary slightly based on stereochemistry and isomerism reported in different sources.[1][2]
Physicochemical Properties
The physicochemical properties of (9Z)-Antheraxanthin are crucial for its extraction, analysis, and understanding its biological function. The data has been compiled and summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₅₆O₃ | [1][2] |
| Molecular Weight | 584.87 g/mol | [1] |
| Exact Mass | 584.423 Da | [1] |
| CAS Number | 68831-78-7 | [1][3][4] |
| Appearance | Typically a solid at room temperature | [1][5] |
| Solubility | Water: 0.00066 g/L (predicted) Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [6][7] |
| LogP (Octanol-Water Partition Coefficient) | 8.37 - 9.758 (predicted) | [1][6] |
| Hydrogen Bond Donor Count | 2 | [1][6] |
| Hydrogen Bond Acceptor Count | 3 | [1][6] |
| Rotatable Bond Count | 10 | [1] |
| Polar Surface Area | 52.99 Ų | [5][6] |
| Melting Point | Data not available for the specific (9Z)-isomer. Generally, Z-isomers have lower melting points than their all-trans counterparts. | |
| UV-Vis Absorption | An excitation band has been resolved at 487 nm in vivo in the alga Chrysophaera magna.[8] |
Biological Significance and Signaling Pathways
(9Z)-Antheraxanthin's primary biological role is as a vital intermediate in the Violaxanthin Cycle , a key photoprotective pathway in the thylakoid membranes of chloroplasts.[3][9] This cycle helps photosynthetic organisms safely dissipate excess light energy as heat, thus preventing photo-oxidative damage.[9][10]
The Violaxanthin Cycle
Under conditions of high light, a proton gradient (ΔpH) builds up across the thylakoid membrane, acidifying the lumen. This low pH activates the enzyme Violaxanthin De-epoxidase (VDE) .[9] VDE catalyzes the two-step conversion of violaxanthin into zeaxanthin (B1683548). (9Z)-Antheraxanthin is the intermediate in this process.[3][11] Zeaxanthin is highly effective at non-photochemical quenching (NPQ), the process of heat dissipation.[9] In low light, the pH gradient dissipates, and the enzyme Zeaxanthin Epoxidase (ZEP) converts zeaxanthin back to violaxanthin, with antheraxanthin (B39726) again serving as the intermediate.[11]
Antioxidant Activity
Like other carotenoids, (9Z)-Antheraxanthin possesses antioxidant properties. Its extensive system of conjugated double bonds allows it to efficiently quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby mitigating oxidative stress.[12][13] The primary mechanism is physical quenching, where the carotenoid absorbs the excess energy from ROS and dissipates it as heat, returning to its ground state.[14]
Experimental Protocols
The extraction and analysis of (9Z)-Antheraxanthin require careful procedures to prevent degradation, as carotenoids are sensitive to light, heat, and acids.[15]
General Extraction and Purification Protocol
(9Z)-Antheraxanthin can be isolated from various natural sources, including the Antarctic alga Koliella antarctica.[1][4] The following is a generalized protocol for its extraction from algal or plant biomass. All steps should be performed under dim light.
-
Sample Preparation: Harvest fresh biomass. For efficient extraction, disrupt the cell walls. This can be achieved by freeze-drying the sample followed by grinding with a mortar and pestle in liquid nitrogen or by using bead beating.[16]
-
Solvent Extraction:
-
Suspend the ground biomass in a suitable organic solvent. Acetone or ethanol (B145695) are commonly used for initial extraction.[15][17] A mixture of solvents may be required for optimal recovery.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet the cell debris and collect the supernatant containing the pigments.
-
Repeat the extraction process with fresh solvent until the pellet is colorless.[17]
-
-
Phase Separation (if necessary):
-
Pool the supernatants. If an aqueous solvent like ethanol or acetone was used, partition the pigments into a non-polar solvent like n-hexane or diethyl ether by adding the non-polar solvent and a saline solution.
-
Collect the upper, non-polar layer which now contains the carotenoids.
-
-
Saponification (Optional but recommended for esterified forms):
-
For samples where xanthophylls may be esterified (common in fruits and supplements), a saponification step is necessary.[18]
-
This involves incubating the extract with a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol, often with gentle heating (e.g., 60°C).[18] This hydrolyzes the esters, freeing the xanthophylls.
-
-
Purification:
-
The crude extract can be purified using chromatographic techniques.
-
Thin Layer Chromatography (TLC) or Open Column Chromatography on silica (B1680970) gel can be used for initial separation.[8]
-
For high-purity samples, High-Performance Liquid Chromatography (HPLC) is the method of choice, often using a C18 or a specialized C30 carotenoid column.[18][19][20]
-
Analytical Workflow and HPLC Method
Quantitative analysis is typically performed using reverse-phase HPLC with a photodiode array (PDA) or UV-Vis detector.
Typical HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 10 cm length) or a C30 carotenoid-specific column is effective.[19][20]
-
Mobile Phase: A gradient or isocratic system is used. A common approach involves a binary solvent system. For example:
-
Solvent A: Acetonitrile/Methanol/Water mixture.[19]
-
Solvent B: Ethyl acetate or Methyl tert-butyl ether.[19][20]
-
A gradient elution allows for the separation of multiple chlorophylls (B1240455) and carotenoids within a single run.[17]
-
-
Detection: Detection is typically performed at wavelengths between 440-480 nm, which is the absorption maximum for most xanthophylls. A photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in identification.[17]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of known concentration.
This guide provides the foundational technical information for researchers working with (9Z)-Antheraxanthin. Due to its instability, meticulous care during experimental procedures is paramount for obtaining accurate and reproducible results.
References
- 1. (9Z)-Antheraxanthin | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 2. Antheraxanthin A | C40H56O3 | CID 5281223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. (9Z)-药黄素 | (9Z)-Antheraxanthin | CAS 68831-78-7 | 类胡萝卜素 | 美国InvivoChem [invivochem.cn]
- 6. PhytoBank: Showing 9'Z-antheraxanthin (PHY0129485) [phytobank.ca]
- 7. Antheraxanthin | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting carotenoids as dietary antioxidants for human health and disease prevention - Food & Function (RSC Publishing) DOI:10.1039/D3FO02330C [pubs.rsc.org]
- 13. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jams.squ.edu.om [jams.squ.edu.om]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
